3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(2)25-20(26)16-9-4-5-10-17(16)24(21(25)27)12-18-22-19(23-28-18)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHUPPIHPHVDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that quinazoline derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The incorporation of the oxadiazole ring enhances these properties due to its unique electronic characteristics .
Potential Applications:
-
Antimicrobial Activity :
- Quinazoline derivatives, including 3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been studied for their effectiveness against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that these compounds could serve as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .
- In vitro studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating inhibition zones comparable to standard antibiotics like ampicillin .
-
Anticancer Properties :
- The structural features of quinazoline derivatives allow them to modulate pathways involved in cancer cell proliferation. Compounds similar to this compound have been explored for their potential in targeting cancer cells through various mechanisms including apoptosis induction and inhibition of angiogenesis .
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The precise pathways depend on the functional groups' interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related derivatives are highlighted below:
Substituent Variations on the Oxadiazole Ring
3-isopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Substituent : 4-methoxyphenyl (electron-donating group).
- Molecular Weight : 392.4 (C₂₁H₂₀N₄O₄).
- Impact : The methoxy group increases polarity and may enhance solubility compared to the m-tolyl analog. However, steric hindrance from the isopropyl group on the quinazoline core could offset this effect .
- Target Compound (m-tolyl substituent) Substituent: Meta-methylphenyl (hydrophobic, electron-neutral). Expected Molecular Weight: ~376.4 (estimated by replacing methoxy with methyl).
Core Structure Modifications
- 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Core: Thieno[2,3-d]pyrimidine-2,4-dione. Activity: Demonstrated antimicrobial activity (30 µg/mL against bacterial strains) . Comparison: The thienopyrimidine core introduces sulfur, which may alter electronic properties and bioavailability compared to the quinazoline system.
- 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Core: Pyrimidine-2,4-dione. Activity: Anti-mycobacterial (targeting tuberculosis) . Comparison: The pyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic surface area for target binding but improving metabolic stability.
Data Table: Structural and Functional Comparison
*Estimated based on structural analogy.
Biological Activity
3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a quinazoline core and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O3, with a molecular weight of 376.416 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3 |
| Molecular Weight | 376.416 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C21H20N4O3 |
| Canonical SMILES | CC(C)C1=NC(=O)C2=C(N=C(N2C(=O)C=C1)C=C(C)C=C2)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that compounds containing oxadiazole and quinazoline moieties often exhibit significant enzyme inhibition properties.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular responses.
- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
Antimicrobial Activity
In vitro studies have shown that derivatives related to this compound exhibit promising antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Derivative 7b | 0.22 | Staphylococcus aureus |
| Derivative 10 | 0.25 | Escherichia coli |
Anticancer Activity
The quinazoline derivatives have been explored for their anticancer properties:
- Cell Viability Assays: Studies indicate that certain analogs can reduce cell viability in cancer cell lines significantly .
Case Studies
A notable study investigated the effects of similar oxadiazole derivatives on cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
